2-Amino-5-fluorobenzoic acid chemical properties
2-Amino-5-fluorobenzoic acid chemical properties
An In-depth Technical Guide to 2-Amino-5-fluorobenzoic Acid: Chemical Properties and Applications
Introduction
2-Amino-5-fluorobenzoic acid, also known as 5-fluoroanthranilic acid, is an aromatic organic compound that serves as a vital building block in various fields of chemical and biological research.[1][2][3] Structurally, it is a derivative of anthranilic acid with a fluorine atom substituted at the 5-position of the benzene ring.[1][4] This modification imparts unique physicochemical properties that make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and a specialized reagent in molecular biology.[2][3][5] Its applications range from being an intermediate for anticancer, antiviral, and neuroprotective agents to its use as a counterselection agent in yeast genetics.[1][2][6] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
2-Amino-5-fluorobenzoic acid is typically a white to light yellow or brown crystalline powder.[1][7][8] The presence of the amino and carboxylic acid groups allows for hydrogen bonding, contributing to its solid state at room temperature and its relatively high melting point.[8]
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-5-fluorobenzoic acid | [4][7] |
| Synonyms | 5-Fluoroanthranilic acid, 5-FAA, NSC 513308 | [6][9][10] |
| CAS Number | 446-08-2 | [1][7] |
| Molecular Formula | C₇H₆FNO₂ | [1][7][9] |
| Molecular Weight | 155.13 g/mol | [1][4] |
| Appearance | White to light yellow/brown crystalline powder | [1][7][8] |
| Melting Point | 181-185 °C | [1][7][8] |
| Boiling Point | 318.2±27.0 °C at 760 mmHg (Predicted) | [8] |
| pKa | 1.86 ± 0.10 (Predicted) | [1] |
| LogP | 1.64 (Predicted) | [8] |
Table 2: Solubility Profile
| Solvent | Solubility | Source(s) |
| DMSO | ~30 mg/mL | [6][9] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6][9] |
| Ethanol | ~20 mg/mL | [6][9] |
| Methanol | Slightly Soluble | [1] |
| PBS (pH 7.2) | ~0.25 mg/mL | [6][9] |
Table 3: Spectroscopic Data
| Technique | Wavelength / Shift | Source(s) |
| UV/Vis (λmax) | 215, 245, 348 nm | [6][9] |
| ¹H NMR (DMSO-d₆) | δ: 6.71 (dd), 7.15 (dt), 7.37 (dd), 8.60 (s) | [1] |
| FT-IR, Raman | Spectra have been recorded and analyzed. | [4][11][12] |
Experimental Protocols
Synthesis of 2-Amino-5-fluorobenzoic Acid
Several synthetic routes for 2-Amino-5-fluorobenzoic acid have been reported.[2] A common and straightforward laboratory method involves the catalytic hydrogenation of 2-nitro-5-fluorobenzoic acid.
Protocol 1: Synthesis via Catalytic Hydrogenation [1] This method provides a high yield of the target compound under standard laboratory conditions.
-
Dissolution: Dissolve 2-nitro-5-fluorobenzoic acid (10 g, 54 mmol) in ethanol (100 mL) in a suitable reaction flask.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (0.5 g) to the solution.
-
Hydrogenation: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 4 hours.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC).
-
Catalyst Removal: Upon completion, remove the Pd/C catalyst by filtration through a pad of diatomaceous earth (Celite).
-
Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Isolation: The resulting white solid product is 2-amino-5-fluorobenzoic acid. This method can yield up to 8.2 g (98%).[1]
Figure 1. Workflow for the synthesis of 2-Amino-5-fluorobenzoic acid.
Application in Yeast Genetics
2-Amino-5-fluorobenzoic acid is a toxic antimetabolite for the tryptophan biosynthesis pathway in the yeast Saccharomyces cerevisiae.[6][13][14] It is converted to 5-fluorotryptophan, which is toxic. This property is exploited for the counterselection of the TRP1 gene, a common genetic marker.[1][6] Yeast strains auxotrophic for tryptophan (trp1) are resistant to the compound because they cannot metabolize it, allowing for the selection of cells that have lost the TRP1 marker.[6][14]
Protocol 2: Counterselection of the TRP1 Marker in Yeast [6]
-
Media Preparation: Prepare a synthetic defined (SD) minimal medium. Supplement it with all necessary amino acids and nutrients except for tryptophan.
-
Additive: Add 2-amino-5-fluorobenzoic acid to the autoclaved and cooled medium to a final concentration typically around 1 g/L. The compound has limited solubility in aqueous buffers, so it should be thoroughly mixed.[9]
-
Yeast Culture: Plate the yeast population (in which you want to select for TRP1 loss) onto the prepared plates.
-
Incubation: Incubate the plates at the appropriate temperature for yeast growth (e.g., 30°C) for several days.
-
Selection: Only cells that are tryptophan auxotrophs (trp1) will be able to grow and form colonies, as they are resistant to the toxic effects of 2-amino-5-fluorobenzoic acid. Cells containing a functional TRP1 gene will not survive.
Figure 2. Logical diagram of 5-FAA's role in yeast TRP1 counterselection.
Applications in Drug Development and Research
2-Amino-5-fluorobenzoic acid is a crucial precursor in the synthesis of a wide array of biologically active molecules.[2][5] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final drug candidates.
-
Anticancer Agents: It is used in the synthesis of styrylquinazolinones and aminopyridines, which have shown potential as anticancer agents.[1][2]
-
Antiviral Agents: The compound serves as a precursor for developing agents against HIV and herpes viruses.[2][5]
-
Neuroprotective Agents: It is a starting material for triazinone analogs being investigated for treating neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2]
-
Other Therapeutic Areas: It is also utilized in preparing analogs of berberine for diabetes treatment and in the development of fungicides and herbicides of the quinoline class.[2][5]
Figure 3. Key application areas stemming from 2-Amino-5-fluorobenzoic acid.
Safety and Handling
According to its Safety Data Sheet (SDS), 2-Amino-5-fluorobenzoic acid is classified as hazardous.[10][15][16] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[15][16]
-
Handling: Use in a well-ventilated area. Avoid breathing dust.[15] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong reducing agents.[1][10] Keep in a dark place under an inert atmosphere.[1]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[15]
This technical guide summarizes the core chemical properties and established protocols for 2-Amino-5-fluorobenzoic acid, providing a foundational resource for its application in scientific research and development.
References
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- 5. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
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- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fishersci.com [fishersci.com]
- 11. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
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